molecular formula C22H22ClNO5S B15192596 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate CAS No. 94923-44-1

4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate

Cat. No.: B15192596
CAS No.: 94923-44-1
M. Wt: 447.9 g/mol
InChI Key: OAVRGVZGRZSXEB-UHFFFAOYSA-N
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Description

4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their applications in medicinal chemistry, particularly in the treatment of psychiatric disorders. This compound is characterized by its unique structure, which includes a thioxanthene core, a piperidine ring, and an ethanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves several steps:

    Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core, which is achieved by the cyclization of appropriate precursors under controlled conditions.

    Chlorination: The thioxanthene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Formation of the Piperidine Ring: The chlorinated thioxanthene is then reacted with piperidine under basic conditions to form the piperidine ring.

    Introduction of the Ethanol Group:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various thioxanthene derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects in the treatment of psychiatric disorders, particularly as an antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves its interaction with various molecular targets:

    Serotonin Receptors: The compound binds to and inhibits serotonin receptors, modulating neurotransmitter levels.

    Dopamine Receptors: It also inhibits dopamine receptors, affecting dopaminergic signaling pathways.

    Muscarinic Acetylcholine Receptors: The compound interacts with muscarinic receptors, influencing cholinergic transmission.

    Histamine H1 Receptors: It blocks histamine H1 receptors, contributing to its sedative effects.

    Alpha1-Adrenergic Receptors: The compound inhibits alpha1-adrenergic receptors, affecting vascular tone and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.

    Zuclopenthixol: Another thioxanthene used in the treatment of psychiatric disorders.

    Flupenthixol: A related compound with antipsychotic effects.

Uniqueness

4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

94923-44-1

Molecular Formula

C22H22ClNO5S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[4-(2-chlorothioxanthen-9-ylidene)piperidin-1-yl]ethanol;oxalic acid

InChI

InChI=1S/C20H20ClNOS.C2H2O4/c21-15-5-6-19-17(13-15)20(16-3-1-2-4-18(16)24-19)14-7-9-22(10-8-14)11-12-23;3-1(4)2(5)6/h1-6,13,23H,7-12H2;(H,3,4)(H,5,6)

InChI Key

OAVRGVZGRZSXEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=O)(C(=O)O)O

Origin of Product

United States

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